N,N-dimethyl-N'-nitroguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-nitroguanidine is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of guanidine, characterized by the presence of nitro and dimethyl groups. This compound is often used in scientific research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-N’-nitroguanidine can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylguanidine with nitric acid under controlled conditions. The reaction typically requires a temperature range of 0-5°C to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N-dimethyl-N’-nitroguanidine often involves large-scale nitration processes. These processes utilize concentrated nitric acid and controlled reaction environments to achieve high yields and purity. The industrial methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert N,N-dimethyl-N’-nitroguanidine into amine derivatives.
Substitution: It can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted guanidines. These products have diverse applications in different fields .
Scientific Research Applications
N,N-dimethyl-N’-nitroguanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-nitroguanidine involves its interaction with molecular targets and pathways. It acts by adding alkyl groups to specific sites on DNA, leading to mutations and other genetic changes. This mechanism is particularly relevant in its use as a mutagen in scientific research .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N’-nitro-N-nitrosoguanidine: Similar in structure but contains a nitroso group.
Nitroguanidine: Lacks the dimethyl groups present in N,N-dimethyl-N’-nitroguanidine.
Uniqueness
N,N-dimethyl-N’-nitroguanidine is unique due to its specific combination of nitro and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
5465-97-4 |
---|---|
Molecular Formula |
C3H8N4O2 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1,1-dimethyl-3-nitroguanidine |
InChI |
InChI=1S/C3H8N4O2/c1-6(2)3(4)5-7(8)9/h1-2H3,(H2,4,5) |
InChI Key |
RIINJCKGXDWNAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.